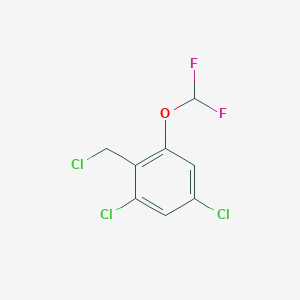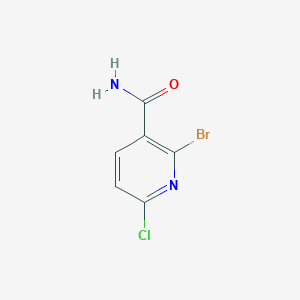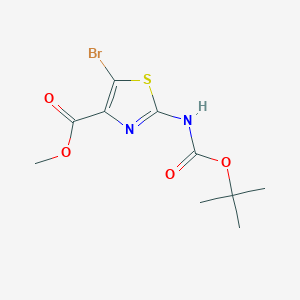
5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate” is a chemical compound with the CAS Number: 914349-71-6 . It has a molecular weight of 337.19 and its IUPAC name is methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-8-12-5(6(11)18-8)7(14)16-4/h1-4H3,(H,12,13,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . .Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Ce composé est souvent utilisé comme intermédiaire dans l'industrie pharmaceutique . Il peut être utilisé dans la synthèse de divers médicaments, contribuant au développement de nouveaux traitements.
Synthèse d'analogues hétérocycliques
“5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate de méthyle” est une classe importante de composés organiques médicinaux utilisés comme matière première pour la synthèse d'une large gamme d'analogues hétérocycliques .
Agents antibactériens
Les analogues hétérocycliques synthétisés à partir de ce composé ont montré des rôles thérapeutiques prometteurs en tant qu'agents antibactériens .
Agents antifongiques
De même, ces analogues hétérocycliques ont également été utilisés comme agents antifongiques, offrant une solution potentielle pour traiter diverses infections fongiques .
Agents anti-VIH
Le composé et ses dérivés ont été étudiés pour leur utilisation potentielle en tant qu'agents anti-VIH .
Agents antioxydants
Les analogues hétérocycliques dérivés de ce composé ont montré des propriétés antioxydantes, qui peuvent être bénéfiques dans diverses conditions de santé liées au stress oxydatif .
Agents antitumoraux
Le composé a été utilisé dans la synthèse d'agents antitumoraux, contribuant à la recherche et au traitement du cancer .
Agents anti-inflammatoires et analgésiques
Le composé et ses dérivés ont également été utilisés dans le développement d'agents anti-inflammatoires et analgésiques, offrant des traitements potentiels pour les affections impliquant une inflammation et la douleur .
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not available in the retrieved data, it’s worth noting that 2-aminothiazole derivatives are a promising scaffold in medicinal chemistry and drug discovery research . They have broad pharmacological potential and could be further explored for their therapeutic roles .
Mécanisme D'action
The compound’s pharmacokinetics would depend on various factors, including its physicochemical properties, formulation, route of administration, and individual patient characteristics. For instance, its lipophilicity, water solubility, and chemical stability could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Analyse Biochimique
Biochemical Properties
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis or cell death . This compound may also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives, including this compound, can bind to specific enzymes or proteins, altering their activity and function . This binding can lead to the inhibition of enzyme activity, resulting in the disruption of biochemical pathways and cellular processes. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit time-dependent effects on cell viability and function . For instance, prolonged exposure to this compound may lead to increased cytotoxicity and changes in cellular metabolism. The stability of the compound under different storage conditions, such as temperature and light exposure, also affects its biochemical activity.
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Studies in animal models have shown that the threshold for these effects depends on the specific biological system and the duration of exposure. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . Thiazole derivatives, including this compound, can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, this compound may inhibit or activate enzymes involved in the metabolism of carbohydrates, lipids, or amino acids, leading to changes in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate within cells and tissues are critical for its biochemical activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution within the body . The localization and accumulation of the compound in specific tissues or cellular compartments can influence its biological effects. For instance, the distribution of this compound in cancer cells may determine its efficacy as an anticancer agent.
Subcellular Localization
The subcellular localization of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its effects on cellular processes. For example, the accumulation of this compound in the mitochondria may affect mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-8-12-5(6(11)18-8)7(14)16-4/h1-4H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOGHUPVVLMNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661729 | |
| Record name | Methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-71-6 | |
| Record name | Methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)
![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)


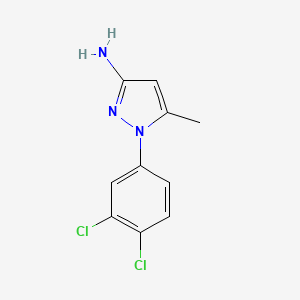
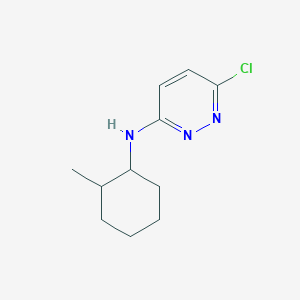

![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)


